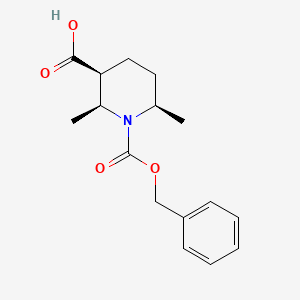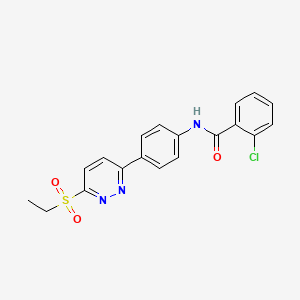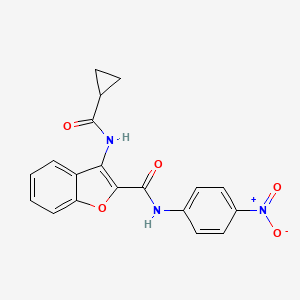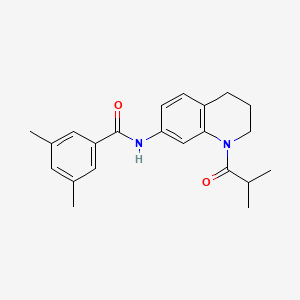
(2S,3S,6R)-2,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,6R)-2,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid, commonly known as DMPP, is a piperidine derivative that has been extensively studied for its biochemical and physiological effects. DMPP is a chiral molecule with three stereocenters, making it an interesting target for asymmetric synthesis.
Mécanisme D'action
DMPP acts as a competitive antagonist of the nAChR by binding to the receptor's agonist-binding site. This results in the inhibition of the receptor's function and the prevention of the binding of its natural agonists such as acetylcholine. The inhibition of the nAChR by DMPP has been shown to affect several physiological processes such as synaptic transmission, muscle contraction, and pain perception.
Biochemical and Physiological Effects:
DMPP has been shown to have several biochemical and physiological effects. In vitro studies have shown that DMPP inhibits the function of the nAChR with high potency and selectivity. In vivo studies in mice have shown that DMPP can induce catalepsy, a state of immobility and rigidity, which is used as a model for Parkinson's disease. DMPP has also been shown to have analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
DMPP has several advantages as a research tool. It is a chiral molecule with high enantiomeric purity, making it an ideal ligand for the study of chiral recognition in biological systems. DMPP is also a potent and selective inhibitor of the nAChR, making it a useful tool for the study of the receptor's function. However, DMPP has some limitations as a research tool. Its potency and selectivity for the nAChR may limit its use in the study of other receptors. DMPP's effects on other physiological processes such as learning and memory are still poorly understood.
Orientations Futures
For the study of DMPP include the study of its effects on other receptors and physiological processes, the development of new DMPP derivatives, and the study of DMPP's effects on chiral recognition in biological systems.
Méthodes De Synthèse
DMPP can be synthesized using different methods, but the most common one is the asymmetric synthesis method. The synthesis of DMPP involves the coupling of 2,6-dimethylpiperidine-3-carboxylic acid with (S)-(+)-phenylglycine methyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a chiral catalyst such as (R,R)-tartaric acid. The reaction yields DMPP with high enantiomeric purity.
Applications De Recherche Scientifique
DMPP has been used in scientific research to study the effects of chiral molecules on biological systems. DMPP is a potent inhibitor of the neuronal nicotinic acetylcholine receptor (nAChR), which is involved in several physiological processes such as learning, memory, and addiction. DMPP has also been used as a ligand for the study of chiral recognition in biological systems.
Propriétés
IUPAC Name |
(2S,3S,6R)-2,6-dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-11-8-9-14(15(18)19)12(2)17(11)16(20)21-10-13-6-4-3-5-7-13/h3-7,11-12,14H,8-10H2,1-2H3,(H,18,19)/t11-,12+,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINUXIHQTYHMQY-DYEKYZERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(N1C(=O)OCC2=CC=CC=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@@H](N1C(=O)OCC2=CC=CC=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S,6R)-2,6-Dimethyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2470006.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chlorophenethyl)propanamide](/img/structure/B2470008.png)


![3-(tert-butyl)-7-ethyl-9-methyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2470014.png)


![(E)-4-(Dimethylamino)-N-[1-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]ethyl]but-2-enamide](/img/structure/B2470018.png)
![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole](/img/structure/B2470021.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/no-structure.png)


![2-Chloro-N-(1-ethylpyrazol-4-yl)-N-[(2-fluoro-3-methoxyphenyl)methyl]acetamide](/img/structure/B2470027.png)